molecular formula C18H13N3O3 B4703250 1-oxo-N-6-quinoxalinyl-3,4-dihydro-1H-isochromene-3-carboxamide

1-oxo-N-6-quinoxalinyl-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No. B4703250
M. Wt: 319.3 g/mol
InChI Key: PQWRDMMSPHCABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-oxo-N-6-quinoxalinyl-3,4-dihydro-1H-isochromene-3-carboxamide is a chemical compound that belongs to the class of isochromene derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-oxo-N-6-quinoxalinyl-3,4-dihydro-1H-isochromene-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. This leads to a reduction in inflammation, cell proliferation, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 1-oxo-N-6-quinoxalinyl-3,4-dihydro-1H-isochromene-3-carboxamide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and cytokines. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have antimicrobial activity against a variety of bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using 1-oxo-N-6-quinoxalinyl-3,4-dihydro-1H-isochromene-3-carboxamide in lab experiments is its versatility. It can be used in a variety of assays to study inflammation, cancer, and microbial growth. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are many potential future directions for research on 1-oxo-N-6-quinoxalinyl-3,4-dihydro-1H-isochromene-3-carboxamide. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the development of new applications for the compound, such as its use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.

Scientific Research Applications

1-oxo-N-6-quinoxalinyl-3,4-dihydro-1H-isochromene-3-carboxamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-oxo-N-quinoxalin-6-yl-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c22-17(16-9-11-3-1-2-4-13(11)18(23)24-16)21-12-5-6-14-15(10-12)20-8-7-19-14/h1-8,10,16H,9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWRDMMSPHCABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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